REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.CN1CCNCC1.[CH:17](=[O:26])/[CH:18]=[CH:19]/[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[OH:26][CH:17]1[CH2:18][CH:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:7]2[C:6](=[CH:5][CH:4]=[C:3]([CH2:2][OH:1])[CH:8]=2)[O:9]1
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Name
|
|
Quantity
|
2.515 kg
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Type
|
reactant
|
Smiles
|
OCC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
5.06 kg
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Type
|
reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
|
20.5 L
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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3.35 kg
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Type
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reactant
|
Smiles
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C(\C=C\C1=CC=CC=C1)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 20 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated to reflux
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Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture
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Type
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TEMPERATURE
|
Details
|
at reflux
|
Type
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WASH
|
Details
|
The transfer line was washed with toluene (0.9 Kg, 0.35 ml/g)
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Type
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ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
to be heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 19 h
|
Duration
|
19 h
|
Type
|
DISTILLATION
|
Details
|
Then some toluene was distilled off
|
Type
|
ADDITION
|
Details
|
EtOAc was added (13.5 Kg 15 L, 6 mL/g)
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Type
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WASH
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Details
|
The organic phase was washed with HCl 2M (46.4 kg, 46.4 L 18.5 mL/g)
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Type
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CUSTOM
|
Details
|
The phases were separated
|
Type
|
ADDITION
|
Details
|
ethyl acetate (27.1 kg, 30 L, 12 ml/g) was added
|
Type
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ADDITION
|
Details
|
to dilute the organic layer
|
Type
|
WASH
|
Details
|
The organic phase was washed with 1M HCl (17.75 kg, 17.75 L 7.1 mL/g), 5% w/w NaHCO3 (17.5 L, 7 mL/g) and water (25 L, 10 mL/g)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
ADDITION
|
Details
|
toluene (6.5 Kg, 7.5 L, 3 ml/g) was added to the organic layer
|
Type
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DISTILLATION
|
Details
|
the mixture was distilled to approximately 8 L
|
Type
|
ADDITION
|
Details
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Additional toluene (7 kg) was charged
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 22° C. at 1° C./minute
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 2° C.
|
Type
|
WAIT
|
Details
|
granulated for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with cold toluene (2×4.3 Kg, 5 L)
|
Type
|
CUSTOM
|
Details
|
The resulting pale tan solid was dried in vacuum for 68 h at 40° C.
|
Duration
|
68 h
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.76 kg |
Name
|
|
Type
|
product
|
Smiles
|
OC1OC2=CC=C(C=C2C(C1)C1=CC=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |